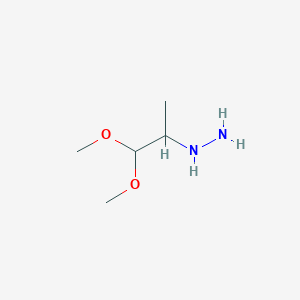

(1,1-Dimethoxypropan-2-yl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,1-Dimethoxypropan-2-yl)hydrazine is a useful research compound. Its molecular formula is C5H14N2O2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that hydrazine derivatives, including (1,1-Dimethoxypropan-2-yl)hydrazine, exhibit significant anticancer activity. Hydrazine compounds have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that hydrazone derivatives synthesized from hydrazines can act as potent inhibitors against M. tuberculosis and other cancer cell lines .

Case Study:

In a study involving the synthesis of hydrazones from hydralazine hydrochloride, several compounds demonstrated high yields and potent activity against M. tuberculosis, showcasing the potential of hydrazine derivatives in pharmaceutical applications .

Antimicrobial Activity

Hydrazines are also noted for their antimicrobial properties. Compounds containing the hydrazine moiety have been synthesized and tested against various pathogens, showing promising results in inhibiting bacterial growth .

Synthesis of Heterocyclic Compounds

This compound serves as an important intermediate in the synthesis of heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of valuable products such as triazoles and pyridazines .

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Hydrazone Formation | Antitubercular Agents | 63-98 | |

| Nucleophilic Substitution | Pyridazines | 50-91 | |

| Cyclization Reactions | Heterocycles | 58-91 |

Agricultural Applications

Hydrazines are utilized as plant growth regulators and have been implicated in enhancing crop yields. The compound this compound can be explored for its potential to modify plant growth through hormonal pathways .

Use as a Reducing Agent

In industrial applications, hydrazines are often used as reducing agents in processes such as nickel plating and the production of polymers. The unique properties of this compound may enhance these processes by providing better control over reaction conditions .

Environmental Applications

Hydrazines are being studied for their potential use in environmental remediation processes, particularly in the degradation of pollutants. The ability of this compound to react with various environmental contaminants could be beneficial for developing new treatment methods .

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

(1,1-Dimethoxypropan-2-yl)hydrazine reacts with aldehydes and ketones to form hydrazones, a key reaction pathway for synthesizing nitrogen-containing heterocycles. For example:

-

Reaction with benzaldehyde : Produces phenylhydrazone derivatives through nucleophilic attack at the carbonyl carbon .

-

Reaction with acetylacetone : Forms pyrazole-containing hydrazones under reflux conditions .

Mechanism :

The hydrazine’s terminal amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the hydrazone (general reaction: RCHO + H₂NNR' → RCH=NNR' + H₂O) .

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde | Phenylhydrazone derivative | Reflux in 1,4-dioxan, 4 hours | 80% |

| Acetylacetone | α-Cyano-β-phenylamino acrylohydrazide | Reflux in 1,4-dioxan, 2 hours | 72% |

Heterocyclization Reactions

The hydrazones derived from this compound undergo cyclization to form nitrogen-rich heterocycles:

-

Triazole formation : Reaction of phenylhydrazone derivatives with hydrazine hydrate yields 1,2,3-triazole derivatives .

-

Benzimidazole synthesis : Condensation with hydroxyphenyl/methoxyphenyl benzaldehydes produces 1H-benzimidazol-2-yl hydrazones, precursors to bioactive benzimidazoles .

Example :

textThis compound + o-phenylenediamine → Benzimidazole-2-thiol intermediate → Benzimidazole-2-yl hydrazones[5]

Kinetics and Reaction Dynamics

-

Nucleophilic reactivity : Steric effects from methoxy groups slightly reduce reaction rates compared to unsubstituted hydrazines.

-

Thermal stability : Decomposition occurs above 1000 K, with potential for chain reactions involving NO₂ and N₂O₄ .

Activation Energy Data :

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| N–N bond cleavage | 21.6 |

| C–N bond cleavage | 62.8 |

Structural and Spectroscopic Data

Eigenschaften

Molekularformel |

C5H14N2O2 |

|---|---|

Molekulargewicht |

134.18 g/mol |

IUPAC-Name |

1,1-dimethoxypropan-2-ylhydrazine |

InChI |

InChI=1S/C5H14N2O2/c1-4(7-6)5(8-2)9-3/h4-5,7H,6H2,1-3H3 |

InChI-Schlüssel |

DJWNWOULUIKKIP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(OC)OC)NN |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.